molecular formula C21H18N2O4 B4174195 2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide

2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide

Cat. No.: B4174195
M. Wt: 362.4 g/mol
InChI Key: BRMKPPSQKHMZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide, also known as BPN, is a compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular weight of 357.39 g/mol. In

Mechanism of Action

2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide exerts its effects by binding to specific targets such as TRPV1 and FAAH. This compound has been found to bind to the intracellular portion of TRPV1, which leads to the inhibition of its activity. This compound has also been found to bind to the active site of FAAH, which leads to the inhibition of its enzymatic activity. The inhibition of these targets by this compound leads to the modulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes, particularly those related to pain sensation and inflammation. This compound has been found to reduce pain sensation in various animal models of pain, such as the formalin test and the carrageenan-induced paw edema model. This compound has also been found to reduce inflammation in various animal models of inflammation, such as the lipopolysaccharide-induced inflammation model. This compound has been found to modulate the levels of various endocannabinoids and related lipid mediators, which are involved in the regulation of pain and inflammation.

Advantages and Limitations for Lab Experiments

2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide has several advantages for lab experiments, such as its high potency and selectivity for specific targets such as TRPV1 and FAAH. This compound has also been found to be stable under various experimental conditions, which makes it suitable for various in vitro and in vivo experiments. However, this compound has some limitations, such as its relatively low solubility in water, which may limit its use in certain experimental setups. This compound also has some potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide. One direction is the further investigation of its mechanism of action, particularly its effects on other ion channels and enzymes. Another direction is the exploration of its potential applications in other physiological and pathological conditions, such as cancer and neurodegenerative diseases. The development of new analogs of this compound with improved potency and selectivity is also a promising direction for future research. Finally, the optimization of the synthesis method of this compound is an important direction for the efficient production of this compound for various scientific research applications.

Scientific Research Applications

2-(4-biphenylyloxy)-N-(2-nitrophenyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation. This compound has also been found to inhibit the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This compound has been used in various in vitro and in vivo studies to investigate the role of these ion channels and enzymes in various physiological and pathological conditions.

Properties

IUPAC Name

N-(2-nitrophenyl)-2-(4-phenylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-15(21(24)22-19-9-5-6-10-20(19)23(25)26)27-18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMKPPSQKHMZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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